N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of a thiophene ring, a fluorophenyl group, and a pyrrolidinone moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of this compound is the STING protein . STING, which stands for Stimulator of Interferon Genes, is an immune-associated protein that is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
The compound acts as an agonist to the STING protein . Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways . The proposed binding mode of the compound and STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:
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Formation of the Pyrrolidinone Intermediate
Starting Materials: 4-fluoroaniline and succinic anhydride.
Reaction: The reaction between 4-fluoroaniline and succinic anhydride in the presence of a base such as triethylamine forms the 4-fluorophenylpyrrolidinone intermediate.
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Attachment of the Thiophene Ring
Starting Materials: The pyrrolidinone intermediate and thiophene-2-carboxylic acid.
Reaction: The intermediate is then reacted with thiophene-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time.
Use of Catalysts: Employing catalysts to enhance reaction rates.
Purification Techniques: Utilizing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction can convert the carbonyl group to an alcohol.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substitution reactions can introduce different functional groups onto the thiophene ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Its derivatives may be explored for electronic and photonic applications.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical agents.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-2-thiophenecarboxamide: Lacks the pyrrolidinone moiety.
N-(4-chlorophenyl)-2-thiophenecarboxamide: Contains a chlorine atom instead of a fluorine atom.
N-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide: Lacks the thiophene ring.
Uniqueness
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide is unique due to the combination of the fluorophenyl group, pyrrolidinone moiety, and thiophene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c17-12-3-5-13(6-4-12)19-10-11(8-15(19)20)9-18-16(21)14-2-1-7-22-14/h1-7,11H,8-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJLLCUYGBPCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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